molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B011550
CAS RN: 103788-60-9
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-VMPITWQZSA-N
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Description

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione , is a versatile chemical compound with significant potential in scientific research. Its unique structure offers a wide range of applications across various fields .


Synthesis Analysis

The synthesis of this compound involves the condensation of a 4-hydroxybenzaldehyde with thiazolidine-2,4-dione . The E configuration in the name indicates the geometry of the double bond between the two aromatic rings. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is C₁₀H₇NO₃S , with a molecular weight of 221.24 g/mol . The compound features a thiazolidine ring and a phenyl group linked by a double bond. The hydroxyphenyl moiety contributes to its reactivity and potential biological activity .


Chemical Reactions Analysis

Research has explored the reactivity of this compound in various contexts. It can participate in nucleophilic addition reactions, oxidation processes, and coordination chemistry. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 300°C to 301°C .

Scientific Research Applications

Olefin Metathesis Catalysts

This compound has been studied for its potential role in the synthesis of second-generation Grubbs methylidene catalysts used in olefin metathesis reactions . These reactions are fundamental in creating various complex molecules for pharmaceuticals and materials science.

Synthesis of Medicinal Compounds

The chroman-4-one framework , which is related to thiazolidine-2,4-dione derivatives, is a significant structural entity in medicinal chemistry. It serves as a building block for a large class of compounds exhibiting a broad variety of biological and pharmaceutical activities .

Cytotoxicity and Anticancer Research

Some derivatives of thiazolidine-2,4-dione, including our compound of interest, have shown significant cytotoxicity against certain cancer cell lines. This suggests potential applications in anticancer drug development .

Histone Deacetylase Inhibition

There is evidence that thiazolidine-2,4-dione derivatives may possess histone deacetylase inhibitory properties . This is relevant for research into epigenetic therapies for cancer and other diseases .

Anti-inflammatory and Antioxidant Activities

Thiazolidine-2,4-dione derivatives have been associated with anti-inflammatory activities. Additionally, the phenolic OH moiety in compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione may enhance overall antioxidant activity, which is valuable in the treatment of oxidative stress-related diseases .

Protein Tyrosine Phosphatase 1B Inhibition

While not all thiazolidine-2,4-dione derivatives show significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), some have been reported to be potent inhibitors. PTP1B plays a role in insulin signaling, and its inhibition is a target for type 2 diabetes treatment .

Mechanism of Action

The precise mechanism of action for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione remains an active area of study. Researchers have investigated its interactions with enzymes, receptors, and cellular components. Potential targets include oxidative stress pathways, inflammation, and metabolic processes .

Safety and Hazards

  • Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .
  • MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .

properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIHDVVUHVQCP-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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